N-[2-nitro-4-(trifluoromethyl)phenyl]valine
Overview
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]valine is a synthetic organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a valine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes, such as cytochrome p450 .
Mode of Action
The compound might interact with its targets, leading to changes in their function. This interaction could potentially alter the normal biochemical processes within the cell .
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-nitro-4-(trifluoromethyl)phenyl]valine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]valine typically involves the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline, which is then coupled with valine through an amide bond formation reaction. The reaction conditions often include the use of strong acids for nitration and coupling agents such as carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(trifluoromethyl)phenyl]valine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions, often requiring elevated temperatures and polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for oxidation reactions.
Major Products Formed
Reduction: The major product is N-[2-amino-4-(trifluoromethyl)phenyl]valine.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as N-[2-nitro-4-(hydroxy)phenyl]valine.
Oxidation: Oxidized derivatives of the phenyl ring, such as quinones, are common products.
Scientific Research Applications
N-[2-nitro-4-(trifluoromethyl)phenyl]valine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)aniline
- 2-nitro-4-(trifluoromethyl)phenol
- 4-chloro-3-nitrobenzotrifluoride
Uniqueness
N-[2-nitro-4-(trifluoromethyl)phenyl]valine is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with a valine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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